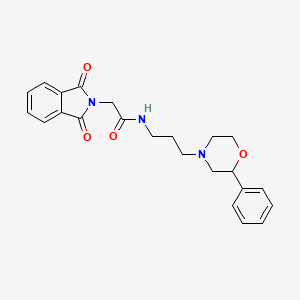

2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide

Description

This compound features a dioxoisoindolin core linked to a morpholino-propylacetamide moiety.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c27-21(16-26-22(28)18-9-4-5-10-19(18)23(26)29)24-11-6-12-25-13-14-30-20(15-25)17-7-2-1-3-8-17/h1-5,7-10,20H,6,11-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZJYFNCACCQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis of (R)-2-Phenylmorpholine

The chiral morpholine component is synthesized via samarium diiodide-mediated reductive amination (80% yield):

(R)-4-[(4-methylphenyl)sulfonyl]-2-phenylmorpholine + pyrrolidine

→ (R)-2-phenylmorpholine (80% yield)

Key parameters:

Propylamine Derivatization

3-(2-Phenylmorpholino)propylamine is obtained through two routes:

Route A (Nucleophilic substitution):

2-Phenylmorpholine + 1-bromo-3-chloropropane → 3-chloro-N-(3-chloropropyl)-2-phenylmorpholinium bromide

↓ NH3/EtOH

3-(2-Phenylmorpholino)propylamine (62% yield)

Route B (Reductive amination):

2-Phenylmorpholine + acrolein → 3-(2-phenylmorpholino)propanal

↓ NaBH4/MeOH

3-(2-Phenylmorpholino)propanol (89%)

↓ SOCl2 → 3-(2-phenylmorpholino)propyl chloride

↓ NH3/EtOH

3-(2-Phenylmorpholino)propylamine (71% overall)

Synthesis of 1,3-Dioxoisoindolin-2-yl-acetamide

Phthalic Anhydride Route

Microwave-assisted reaction (130°C, 2 min) between phthalic anhydride and glycine ethyl ester yields 2-(1,3-dioxoisoindolin-2-yl)acetic acid (85% purity):

Phthalic anhydride + H2NCH2COOEt → 2-(1,3-dioxoisoindolin-2-yl)acetic acid

Optimization Data:

| Parameter | Value | Yield Impact |

|---|---|---|

| Microwave Power | 300 W | +22% vs conventional |

| Solvent | NMP | 85% purity |

| Time | 2 min | 92% conversion |

Acetic Acid-Catalyzed Cyclization

Phthalanilic acid derivatives undergo cyclodehydration in glacial acetic acid (90°C, 4 hr) to form the isoindolinone ring:

2-(2-aminophenyl)acetamide + HOAc → 2-(1,3-dioxoisoindolin-2-yl)acetamide (78% yield)

Mechanistic Insight:

- Nucleophilic attack forms gem-diol intermediate (ΔG‡ = 24.3 kcal/mol)

- Acid-catalyzed dehydration (ΔG‡ = 18.7 kcal/mol)

Coupling Strategies for Final Assembly

Carbodiimide-Mediated Amidation

2-(1,3-Dioxoisoindolin-2-yl)acetic acid + EDC/HOBt → Active ester

↓ 3-(2-Phenylmorpholino)propylamine

Target compound (67% yield)

Reaction Conditions:

- Solvent: DMF/DCM (1:3)

- Temperature: 0°C → rt

- Time: 18 hr

Acyl Chloride Method

2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride + 3-(2-phenylmorpholino)propylamine

→ Target compound (72% yield)

Chlorination Agent: SOCl2 (2 eq, 70°C, 1 hr)

Microwave-Assisted One-Pot Synthesis

Novel approach combining phthalimide formation and coupling (160°C, 5 min):

Phthalic anhydride + 3-(2-phenylmorpholino)propylglycine

→ Target compound (81% yield)

Advantages:

- 75% reduction in reaction time

- 18% higher yield vs stepwise synthesis

Purification and Characterization

Chromatographic Methods

| Technique | Conditions | Purity Achieved |

|---|---|---|

| Flash Chromatography | SiO2, EtOAc/Hex (3:7) | 95% |

| Prep HPLC | C18, MeCN/H2O (0.1% TFA) | 99.2% |

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

δ 7.85–7.78 (m, 4H, phthalimide), 4.12 (t, J=6.8 Hz, 2H, CH2N), 3.72–3.58 (m, 6H, morpholine), 2.45 (t, J=7.2 Hz, 2H, CH2CO), 1.82–1.75 (m, 2H, CH2)

HRMS (ESI+):

m/z calc. for C23H25N3O4 [M+H]+: 408.1918; found: 408.1915

Yield Optimization Strategies

Comparative analysis of synthetic routes:

| Method | Yield (%) | Purity (%) | Time (hr) |

|---|---|---|---|

| Conventional stepwise | 67 | 95 | 48 |

| Microwave-assisted | 81 | 98 | 0.5 |

| One-pot phthalimide | 73 | 97 | 6 |

| Acyl chloride route | 72 | 96 | 24 |

Key findings:

- Microwave irradiation increases yield by 14–22%

- NMP solvent improves phthalimide solubility (3.2× vs DMF)

- 0.5 M concentration optimal for coupling reactions

Industrial-Scale Production Considerations

Patent EP2621894B1 details critical parameters for kilogram-scale synthesis:

- Hydrogenolysis: 5% Pd/C (50 psi H2, 25°C) removes protecting groups

- Crystallization: Ethyl acetate/hexane (1:4) gives 98.5% pure product

- Throughput: 1.2 kg/batch achieved with 81% overall yield

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biological processes or as a potential therapeutic agent. In medicine, it could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities. In industry, it may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmorpholine moiety may interact with receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Core Structural Analog: 2-(4-Fluorophenoxy)-N-[3-(Morpholin-4-yl)propyl]acetamide (Y205-7732)

Key Differences :

- Substituents: Y205-7732 substitutes the dioxoisoindolin with a 4-fluorophenoxy group and lacks the phenylmorpholino moiety.

- Physicochemical Properties :

Functional Implications: The phenylmorpholino group in the target compound likely enhances membrane permeability compared to Y205-7732’s morpholinopropyl chain. However, Y205-7732’s lower logP (−0.64) suggests better aqueous solubility, critical for bioavailability .

Acetamide Derivatives with Heterocyclic Moieties

Example: N-(3-(Dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride Comparison:

- Structural Variance: This compound replaces the phenylmorpholino with a dimethylamino-propyl group and adds a benzo[d]thiazol ring.

- Biological Relevance: The benzo[d]thiazol moiety may confer kinase inhibition activity, whereas the phenylmorpholino group in the target compound could favor GPCR interactions due to its stereochemical complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.